

Application Notes and Protocols: Investigating the Effect of Sodium Lactate on Viral Replication

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium lactate

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Introduction

Recent research has unveiled a significant role for the metabolic byproduct lactate in the modulation of host-pathogen interactions, particularly in the context of viral infections. **Sodium lactate**, the sodium salt of lactic acid, has been shown to influence the replication of a variety of viruses, often by impacting the host's innate immune response. These application notes provide a comprehensive overview of the current understanding of the effects of **sodium lactate** on viral replication and offer detailed protocols for investigating these phenomena. The findings suggest that targeting lactate metabolism may represent a novel therapeutic strategy for various viral diseases.

Mechanism of Action: Modulation of Innate Immunity

A primary mechanism by which **sodium lactate** influences viral replication is through the suppression of the type I interferon (IFN) response.^{[1][2][3]} Lactate has been identified as a natural suppressor of the RIG-I-like receptor (RLR) signaling pathway.^[3] Specifically, lactate can directly bind to the mitochondrial antiviral-signaling protein (MAVS), a key adaptor protein in this pathway.^{[3][4]} This interaction prevents the aggregation of MAVS, which is a critical step for the downstream activation of transcription factors that lead to the production of type I IFNs.

[3][4][5] By inhibiting the IFN response, lactate creates a more permissive environment for viral replication.[1][2][6]

For some viruses, like Classical Swine Fever Virus (CSFV), lactate has also been shown to promote viral replication by enhancing cholesterol biosynthesis.[7][8] Conversely, for viruses such as Herpes Simplex Virus (HSV), lactic acid (the protonated form of lactate) has demonstrated antiviral activity, particularly at a low pH which is characteristic of the vaginal mucosa.[9][10][11] This highlights the context-dependent nature of lactate's effect on viral replication.

Data Presentation

The following tables summarize the quantitative data from key studies on the effect of **sodium lactate** on various viruses.

Table 1: Effect of **Sodium Lactate**/Lactate on Viral Replication In Vitro

Virus	Cell Type	Lactate Concentration	Effect on Viral Titer/Replication	Reference
Senecavirus A (SVA)	PK-15 cells	5 mM, 10 mM	Increased SVA VP2 mRNA and protein levels.[1][12]	[1][12]
Porcine Epidemic Diarrhea Virus (PEDV)	Vero cells	10 mM, 20 mM	Promoted PEDV N mRNA and protein levels, and increased viral titers.[1][6][13]	[1][6][13]
Influenza A Virus (IAV)	Human Primary Airway Epithelium	10 mM	Increased viral M2 RNA and NS1 protein expression.[2][14][15]	[2][14][15]
SARS-CoV-2	Human Primary Airway Epithelium	10 mM	Limited SARS-CoV-2 replication.[14][15]	[14][15]
Classical Swine Fever Virus (CSFV)	PK-15 cells	Not specified	Promoted viral replication.[7][8][16]	[7][8][16]
Herpes Simplex Virus 1 & 2 (HSV-1 & 2)	Vero cells	1% Lactic Acid (pH 4.0)	Reduced viral titers by ≥ 5 log10.[3][7][9]	[3][7][9]

Table 2: Effect of **Sodium Lactate** on Host Immune Response In Vitro

Virus	Cell Type	Lactate Concentration	Effect on Immune Response	Reference
Senecavirus A (SVA)	PK-15 cells	5 mM, 10 mM	Reduced mRNA expression of IFN β , IFN α , ISG-15, IL-6, and IFIT1.[6]	[6]
Influenza A Virus (IAV)	Human Primary Airway Epithelium	10 mM	Decreased type I IFN production.[2][14]	[2][14]
Classical Swine Fever Virus (CSFV)	PK-15 cells	Not specified	Disrupted the type I interferon response.[8][16]	[8][16]

Table 3: Effect of **Sodium Lactate** on Viral Replication and Immune Response In Vivo (Mouse Model)

Virus	Mouse Strain	Sodium Lactate Dosage	Effect on Viral Load	Effect on Immune Response	Reference
Senecavirus A (SVA)	Not specified	1 g/kg	Increased SVA mRNA levels in the heart.[1][12][17]	Reduced mRNA levels of IFN α , IFN β , ISG15, RIG-I, and IL-6.[1][17][18]	[1][12][17][18]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effect of **sodium lactate** on viral replication.

Protocol 1: In Vitro Viral Infection with Sodium Lactate Treatment

Objective: To determine the effect of **sodium lactate** on viral replication in a cell culture model.

Materials:

- Host cells permissive to the virus of interest (e.g., PK-15, Vero, Human Primary Airway Epithelial cells)
- Complete cell culture medium (e.g., DMEM)
- Virus stock of known titer
- **Sodium lactate** solution (sterile, pH-adjusted)
- Phosphate-buffered saline (PBS)
- Multi-well cell culture plates (e.g., 12-well or 24-well)

Procedure:

- Cell Seeding: Seed the host cells in multi-well plates and culture until they form a confluent monolayer.
- **Sodium Lactate** Treatment:
 - Pre-treatment: Aspirate the culture medium and replace it with fresh medium containing the desired concentration of **sodium lactate** (e.g., 5 mM, 10 mM, 20 mM). A vehicle control (medium without **sodium lactate**) should be included. Incubate for a specified period (e.g., 1 hour) before infection.[\[14\]](#)[\[15\]](#)
 - Co-treatment: Add the **sodium lactate**-containing medium at the same time as the virus.
 - Post-treatment: Add the **sodium lactate**-containing medium after the virus adsorption period.
- Viral Infection:

- Dilute the virus stock in serum-free medium to achieve the desired multiplicity of infection (MOI).
- Aspirate the medium from the cells and inoculate with the diluted virus.
- Incubate for 1-2 hours at 37°C to allow for viral adsorption.
- Incubation:
 - After the adsorption period, remove the viral inoculum and wash the cells with PBS.
 - Add fresh culture medium (with or without **sodium lactate**, depending on the experimental design).
 - Incubate the infected cells for a time course appropriate for the virus (e.g., 24, 48, 72 hours).
- Sample Collection: At each time point, collect the cell culture supernatant and/or cell lysates for downstream analysis (viral titer, RNA, or protein quantification).

Protocol 2: Quantification of Viral Load by Quantitative Reverse Transcription PCR (qRT-PCR)

Objective: To measure the amount of viral RNA in infected cells or supernatant following **sodium lactate** treatment.

Materials:

- RNA extraction kit
- Reverse transcriptase and cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green or probe-based)
- Virus-specific forward and reverse primers
- Housekeeping gene primers (for normalization, e.g., β -actin, GAPDH)

- qPCR instrument

Procedure:

- RNA Extraction: Extract total RNA from cell lysates or supernatant using a commercial kit according to the manufacturer's instructions.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.
- qPCR Reaction Setup:
 - Prepare a reaction mix containing qPCR master mix, forward and reverse primers for the viral gene of interest, and cDNA template.
 - Set up parallel reactions for a housekeeping gene for data normalization.
 - Include no-template controls to check for contamination.
- qPCR Amplification: Run the qPCR reaction using a standard thermal cycling protocol (denaturation, annealing, and extension steps).
- Data Analysis: Determine the cycle threshold (Ct) values for both the target viral gene and the housekeeping gene. Calculate the relative viral RNA expression using the $\Delta\Delta C_t$ method.

Protocol 3: Determination of Infectious Viral Titer by Plaque Assay

Objective: To quantify the number of infectious viral particles produced in the presence or absence of **sodium lactate**.

Materials:

- Permissive host cells for plaque formation (e.g., Vero cells)
- 6-well or 12-well cell culture plates
- Cell culture medium

- Virus-containing supernatant from Protocol 1
- Overlay medium (e.g., medium containing 1% low-melting-point agarose or methylcellulose)
- Fixing solution (e.g., 10% formaldehyde)
- Staining solution (e.g., 0.1% crystal violet)

Procedure:

- Cell Seeding: Seed permissive cells in multi-well plates to form a confluent monolayer.
- Serial Dilutions: Prepare 10-fold serial dilutions of the virus-containing supernatants in serum-free medium.
- Infection: Inoculate the cell monolayers with the viral dilutions and incubate for 1-2 hours.
- Overlay: Remove the inoculum and overlay the cells with the overlay medium. This restricts the spread of the virus to adjacent cells.
- Incubation: Incubate the plates at 37°C for a period that allows for plaque formation (typically 2-10 days, depending on the virus).
- Fixation and Staining:
 - Fix the cells with the fixing solution.
 - Remove the overlay and stain the cells with crystal violet. The stain will color the living cells, leaving the plaques (areas of dead or lysed cells) as clear zones.
- Plaque Counting: Count the number of plaques in each well. Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).[\[19\]](#)[\[20\]](#)[\[21\]](#)

Protocol 4: Analysis of Host Immune Gene Expression by qRT-PCR

Objective: To measure the effect of **sodium lactate** on the expression of key innate immune genes (e.g., IFNs, ISGs).

Procedure: This protocol is identical to Protocol 2, but instead of using virus-specific primers, primers specific for host immune genes (e.g., IFN- β , ISG15, RIG-I) are used.

Protocol 5: Western Blot Analysis of Signaling Proteins

Objective: To detect changes in the protein levels and activation state of key signaling molecules (e.g., MAVS, RIG-I) following **sodium lactate** treatment.

Materials:

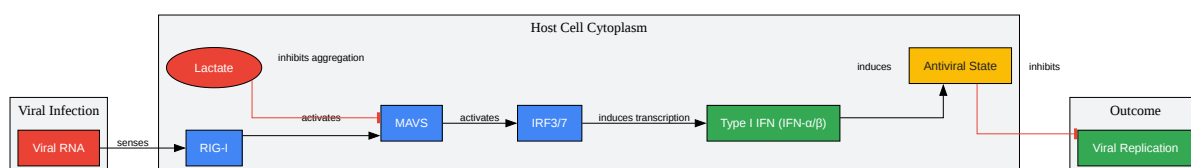
- Cell lysates from Protocol 1
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- Transfer apparatus and membranes (e.g., PVDF)
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (e.g., anti-MAVS, anti-RIG-I, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Protein Quantification: Determine the protein concentration of the cell lysates.
- SDS-PAGE: Separate the proteins by size using SDS-PAGE.
- Protein Transfer: Transfer the separated proteins to a membrane.
- Blocking: Block the membrane to prevent non-specific antibody binding.
- Antibody Incubation:
 - Incubate the membrane with primary antibodies against the proteins of interest.

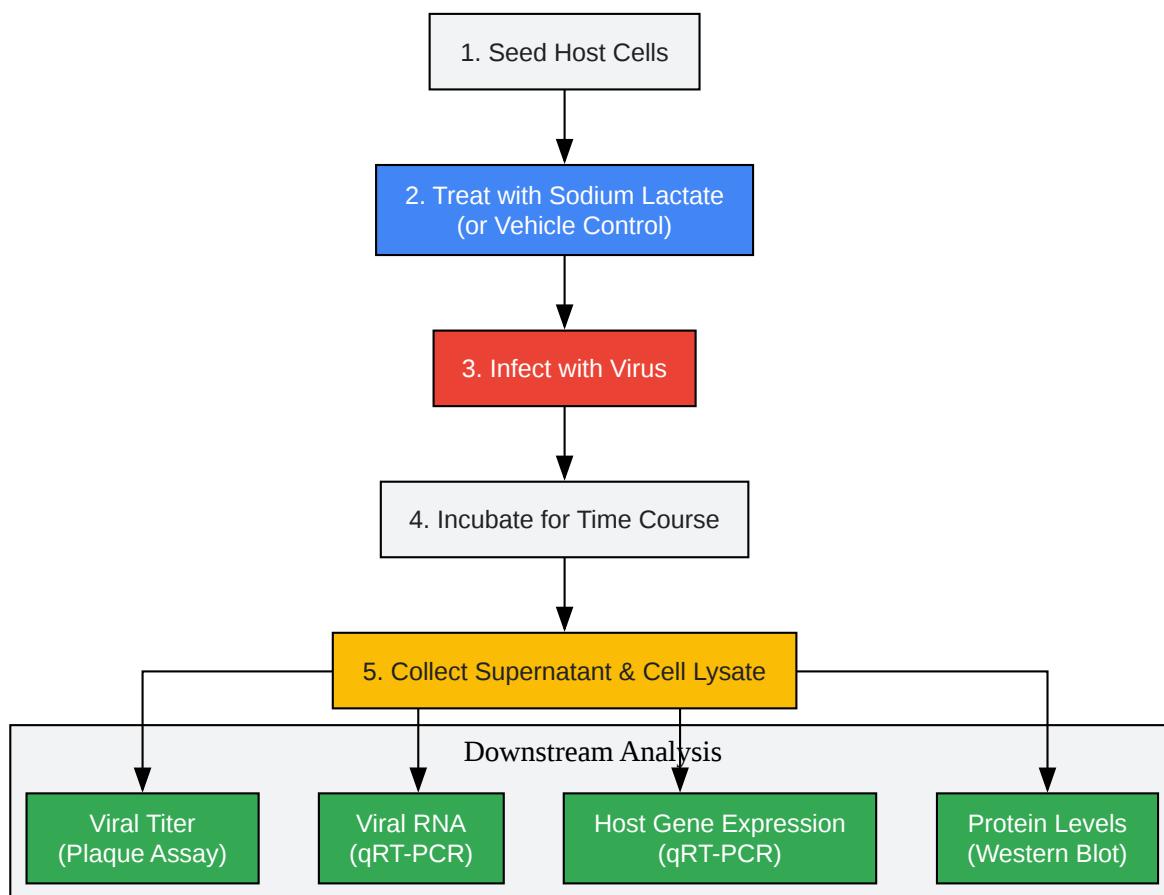
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. β -actin is commonly used as a loading control.

Mandatory Visualizations



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Caption: Lactate inhibits the RLR signaling pathway to promote viral replication.



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Caption: General experimental workflow for investigating the effect of **sodium lactate**.

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- To cite this document: BenchChem. [Application Notes and Protocols: Investigating the Effect of Sodium Lactate on Viral Replication]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8269991#investigating-the-effect-of-sodium-lactate-on-viral-replication]

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